Cas no 489463-13-0 (Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate)

Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is a specialized organic compound featuring a pyridine core substituted with an adamantyl group, a cyano functionality, and a trifluoromethyl moiety. The thioether linkage to the methyl acetate group enhances its versatility in synthetic applications. The adamantyl substituent contributes to steric bulk and lipophilicity, while the electron-withdrawing cyano and trifluoromethyl groups influence reactivity, making it valuable for medicinal chemistry and agrochemical research. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, leveraging its unique structural features for targeted modifications. Its stability and functional group diversity support its use in complex organic transformations.
Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate structure
489463-13-0 structure
Product Name:Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
CAS No:489463-13-0
MF:C20H21F3N2O2S
MW:410.453154325485
CID:5705775
PubChem ID:2961881
Update Time:2025-10-30

Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • 489463-13-0
    • AM-807/14147854
    • methyl2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
    • methyl {[3-cyano-6-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
    • methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
    • methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
    • methyl {[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
    • Methyl 2-((6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetate
    • STL005145
    • CS-0327171
    • AKOS003676576
    • SS-0509
    • Acetic acid, 2-[[3-cyano-6-tricyclo[3.3.1.13,7]dec-1-yl-4-(trifluoromethyl)-2-pyridinyl]thio]-, methyl ester
    • Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
    • Inchi: 1S/C20H21F3N2O2S/c1-27-17(26)10-28-18-14(9-24)15(20(21,22)23)5-16(25-18)19-6-11-2-12(7-19)4-13(3-11)8-19/h5,11-13H,2-4,6-8,10H2,1H3
    • InChI Key: BERNRSITXVCANU-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC)C1=C(C#N)C(C(F)(F)F)=CC(C23CC4CC(CC(C4)C2)C3)=N1

Computed Properties

  • Exact Mass: 410.12758358g/mol
  • Monoisotopic Mass: 410.12758358g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 485.2±45.0 °C(Predicted)
  • pka: -3.34±0.50(Predicted)

Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397841-1g
Methyl 2-((6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetate
489463-13-0 90%
1g
¥3351.00 2024-05-11

Additional information on Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate (CAS No. 489463-13-0): A Comprehensive Overview

Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate, identified by its CAS number 489463-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, which contribute to its unique chemical properties and potential biological activities. The structural framework of this compound incorporates elements such as adamantan-1-yl and trifluoromethyl groups, which are known for their ability to enhance molecular stability and interactions with biological targets.

The adamantan-1-yl moiety, a rigid bicyclic hydrocarbon structure, is often employed in medicinal chemistry to improve metabolic stability and binding affinity. Its incorporation into the molecular design of Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate suggests that this compound may exhibit enhanced pharmacokinetic profiles, making it a promising candidate for further investigation in drug discovery. Additionally, the presence of the trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological receptors.

In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures, such as pyridine derivatives, due to their diverse biological activities. The pyridine ring in Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is further functionalized with a cyano group at the 3-position and a sulfanyl group at the 2-position. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological behavior. The cyano group, for instance, can serve as a bioisostere for other functional groups, while the sulfanyl group may enhance solubility and interactions with biological targets.

The sulfanyl group in this compound is particularly noteworthy, as it can participate in various chemical reactions and interactions. Sulfanyl-containing compounds have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a sulfanyl group into the molecular framework of Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate suggests that this compound may exhibit unique chemical reactivity and biological activity. Further research is warranted to explore the potential applications of this compound in various fields.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with high accuracy. By leveraging computational methods such as molecular docking and quantum mechanics calculations, scientists can gain insights into the interactions between Methyl 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate and biological targets. These computational studies have revealed that this compound may exhibit promising activity against various therapeutic targets, including enzymes and receptors involved in disease pathways.

In addition to computational studies, experimental investigations have also provided valuable insights into the biological activity of Methyl 2-{[6-(adamantan-1-y)]l}-3-cyano--(trifluoromethyl)pyridin--2--yI}sulfanyI}aceta te. In vitro assays have demonstrated that this compound can interact with specific biological targets, leading to modulatory effects on cellular processes. These findings suggest that Methyl 2-{[6-(adamantan-l-yI]-3-cyano--(trifluoromethyl)pyridin--2--yI}sulfanyI}aceta te may have therapeutic potential in treating various diseases.

The synthesis of Methyl 2-{[6-(adamantan-l-yI]-3-cyano--(trifluoromethyl)pyridin--2--yI}sulfanyI}aceta te represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful selection of reaction conditions and reagents to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for further investigation. The synthesis strategy provides valuable insights into the construction of complex organic molecules and may serve as a model for other synthetic endeavors.

The structural complexity of Methyl 2-{[6-(adamantan-l-yI]-3-cyano--(trifluoromethyl)pyridin--2--yI}sulfanyI}aceta te presents both challenges and opportunities for further research. While the presence of multiple functional groups enhances its potential biological activity, it also requires careful optimization to ensure efficacy and safety. Future studies will focus on refining the synthetic route, exploring derivatives with improved properties, and evaluating their biological activity in preclinical models.

The development of novel pharmaceutical compounds is a dynamic and evolving field, driven by advancements in chemistry, biology, and medicine. Methyl 2-{[6-(adamantan-l-yI]-3-cyano--(trifluoromethyl)pyridin--2--yI}sulfanyI}aceta te exemplifies the innovative approaches being taken to discover new treatments for various diseases. Its unique structural features and promising biological activity make it a compelling candidate for further investigation.

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